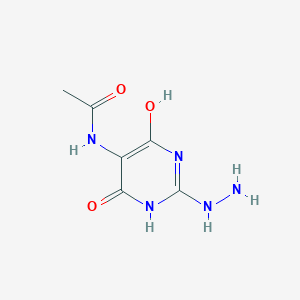
D-Allopyranose 6-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-allose-6-phosphate is a phosphorylated derivative of D-allose, a rare aldohexose sugar. It is an important intermediate in various biochemical pathways, particularly in microbial metabolism. D-allose-6-phosphate consists of D-allose with a monophosphate group attached at the 6-position . This compound plays a significant role in the metabolic processes of certain bacteria, such as Escherichia coli .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-allose-6-phosphate can be synthesized through enzymatic reactions involving D-allose. One common method involves the use of D-allose kinase, which phosphorylates D-allose to form D-allose-6-phosphate . This reaction typically occurs under mild conditions, with the enzyme acting as a catalyst in the presence of adenosine triphosphate (ATP) as the phosphate donor.
Industrial Production Methods
Industrial production of D-allose-6-phosphate is often achieved through biotechnological processes. These processes utilize genetically engineered microorganisms that express the necessary enzymes for the conversion of D-allose to D-allose-6-phosphate . The use of immobilized enzymes and optimized fermentation conditions can enhance the yield and efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions
D-allose-6-phosphate undergoes various chemical reactions, including isomerization and epimerization. One notable reaction is its conversion to D-allulose-6-phosphate through the action of D-allose-6-phosphate isomerase . This reaction is part of the metabolic pathway that ultimately leads to the formation of D-fructose-6-phosphate .
Common Reagents and Conditions
The isomerization of D-allose-6-phosphate to D-allulose-6-phosphate typically requires the presence of specific enzymes, such as D-allose-6-phosphate isomerase . These reactions occur under physiological conditions, with the enzymes facilitating the rearrangement of the sugar molecule.
Major Products Formed
The major product formed from the isomerization of D-allose-6-phosphate is D-allulose-6-phosphate, which can further be converted to D-fructose-6-phosphate . These intermediates are crucial in the glycolytic pathway and other metabolic processes.
Wissenschaftliche Forschungsanwendungen
D-allose-6-phosphate has several scientific research applications across various fields:
Wirkmechanismus
D-allose-6-phosphate exerts its effects through various biochemical pathways. In microbial metabolism, it is phosphorylated by D-allose kinase and subsequently converted to D-allulose-6-phosphate by D-allose-6-phosphate isomerase . This conversion is part of the glycolytic pathway, which is essential for energy production and cellular metabolism . Additionally, D-allose and its derivatives have been shown to regulate reactive oxygen species, induce cell cycle arrest, and promote apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
D-allose-6-phosphate can be compared with other phosphorylated sugars, such as D-glucose-6-phosphate and D-fructose-6-phosphate. While all these compounds are intermediates in metabolic pathways, D-allose-6-phosphate is unique due to its rare occurrence and specific role in the metabolism of certain bacteria . Similar compounds include:
D-glucose-6-phosphate: A common intermediate in glycolysis and gluconeogenesis.
D-fructose-6-phosphate: Another key intermediate in glycolysis and the pentose phosphate pathway.
D-allulose-6-phosphate: An intermediate formed from D-allose-6-phosphate in the metabolic pathway.
D-allose-6-phosphate stands out due to its involvement in the metabolism of rare sugars and its potential therapeutic applications .
Eigenschaften
Molekularformel |
C6H13O9P |
|---|---|
Molekulargewicht |
260.14 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4-,5-,6?/m1/s1 |
InChI-Schlüssel |
NBSCHQHZLSJFNQ-IVMDWMLBSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H]([C@H](C(O1)O)O)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate](/img/structure/B13831386.png)





![1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)

![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)


![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)

